2-Hydroxy-5-(2-methoxyethyl)benzaldehyde
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Overview
Description
2-Hydroxy-5-(2-methoxyethyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring a hydroxy group at the second position and a methoxyethyl group at the fifth position on the benzene ring. This compound is known for its applications in various chemical syntheses and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-methoxyethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-5-(2-methoxyethyl)benzoic acid.
Reduction: 2-Hydroxy-5-(2-methoxyethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-(2-methoxyethyl)benzaldehyde is utilized in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde involves its interaction with various molecular targets. The hydroxy and aldehyde groups allow it to form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but lacks the methoxyethyl group.
2-Hydroxy-4-methoxybenzaldehyde: An isomer with the methoxy group at the fourth position.
Vanillin: Contains a methoxy group at the third position and a hydroxy group at the fourth position.
Uniqueness
2-Hydroxy-5-(2-methoxyethyl)benzaldehyde is unique due to the presence of both hydroxy and methoxyethyl groups, which confer distinct chemical reactivity and biological properties compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-5-(2-methoxyethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-5-4-8-2-3-10(12)9(6-8)7-11/h2-3,6-7,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSUQUZGDHWEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=C(C=C1)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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